molecular formula C8H4BrNO2 B1440895 6-Bromo-4H-3,1-benzoxazin-4-one CAS No. 449185-77-7

6-Bromo-4H-3,1-benzoxazin-4-one

Cat. No. B1440895
M. Wt: 226.03 g/mol
InChI Key: RJIZHRFAWBZRDN-UHFFFAOYSA-N
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Description

6-Bromo-4H-3,1-benzoxazin-4-one is a building block used in the construction of pyrimidinyl substituted benzoxazinones, small molecule rennin inhibitors . It has a molecular formula of C8H4BrNO2 .


Synthesis Analysis

A new and effective one-pot method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives is described in a research paper . By using the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent, a series of 2-substituted 4H-3,1-benzoxazin-4-one derivatives was synthesized in high yield under mild conditions and simple workup .


Molecular Structure Analysis

The molecular structure of 6-Bromo-4H-3,1-benzoxazin-4-one consists of a benzoxazinone core with a bromine atom attached at the 6th position .


Physical And Chemical Properties Analysis

6-Bromo-4H-3,1-benzoxazin-4-one has a predicted boiling point of 352.2±44.0 °C and a predicted density of 1.80±0.1 g/cm3 . It has a pKa value of 0.10±0.20 (Predicted) .

Scientific Research Applications

Synthesis and Biological Activity

6-Bromo-4H-3,1-benzoxazin-4-one has been extensively studied for its role in the synthesis of quinazolinones, a class of compounds with various biological activities. Patel, Mistry, and Desai (2006) demonstrated its use in synthesizing newer quinazolinones with antimicrobial properties (Patel, Mistry, & Desai, 2006). El-Hashash, Azab, and Morsy (2016) also explored its reactions with nitrogen nucleophiles to yield quinazolinones of anticipated biological activity (El-Hashash, Azab, & Morsy, 2016).

Chemical Transformations

Ilaš and Kikelj (2008) studied the ring-opening reactions of 2-bromo-2H-1,4-benzoxazin-3(4H)-ones, demonstrating the compound's instability under certain conditions and proposing mechanisms for these transformations (Ilaš & Kikelj, 2008). Hanson, Richards, and Rozas (2003) described the conditions for bromination and nitration of benzoxazin-3(4H)-ones, showcasing the compound's reactivity and potential for further derivatization (Hanson, Richards, & Rozas, 2003).

Antitumor Properties

Li, Han, Guo, and colleagues (2014) synthesized novel benzoxazinone derivatives, including 6-bromo variants, and evaluated their antitumor activities, highlighting the compound's potential in cancer research (Li et al., 2014).

Pharmacological Applications

The bioactivity and ecological role of benzoxazinones, including 6-bromo-4H-3,1-benzoxazin-4-one, have been a subject of interest due to their phytotoxic, antifungal, antimicrobial, and antifeedant effects. Macias, Marín, Oliveros-Bastidas, and Molinillo (2009) reviewed these aspects, suggesting their potential application in natural herbicide models and pharmaceutical development (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).

Chemical Synthesis

Various studies have also focused on the synthesis and characterization of novel compounds derived from 6-bromo-4H-3,1-benzoxazin-4-one, demonstrating its versatility in organic synthesis. For instance, Asundaria, Patel, and Mehta (2011) synthesized novel quinazoline-substituted compounds (Asundaria, Patel, & Mehta, 2011), while Costa, Da Ca', and colleagues (2004) presented an approach to synthesize benzoxazines and related compounds (Costa et al., 2004).

Safety And Hazards

6-Bromo-4H-3,1-benzoxazin-4-one may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and to use personal protective equipment .

properties

IUPAC Name

6-bromo-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2/c9-5-1-2-7-6(3-5)8(11)12-4-10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIZHRFAWBZRDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)OC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718766
Record name 6-Bromo-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4H-3,1-benzoxazin-4-one

CAS RN

449185-77-7
Record name 6-Bromo-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
OS Filipenko, LO Atovmyan… - Bulletin of the …, 1981 - researchgate.net
Unlike the previously known luminophors, the new class of organic luminophors~ vizo, 2-(2-arylsulfonylaminophenyl)-4H-3, l-benzoxazin-4-ones [!, 2], has an anomalously large Stokes …
Number of citations: 4 www.researchgate.net
HMF Madkour - Arkivoc, 2004 - arkat-usa.org
6, 8-Dibromo-(4H)-3, 1-benzoxazinone 1a was synthesized and allowed to react with some nitrogen nucleophiles namely, hydroxylamine hydrochloride, 4-aminoacetophenone, o-…
Number of citations: 45 www.arkat-usa.org
AR Desai, KR Desai - Arkivoc, 2005 - arkat-usa.org
The Niementowski reaction has been extended to synthesize 3-substituted/2, 3-disubstituted-4 (3H) quinazolinones instead of the 2-substituted derivatives. The methodology is …
Number of citations: 46 www.arkat-usa.org
J Yang - 2020 - lirias.kuleuven.be
Intramembrane serine proteases, also known as rhomboid proteases are considered as potential drug targets, and potent and selective rhomboid inhibitors are demanded. The …
Number of citations: 0 lirias.kuleuven.be
W Cunico, CRB Gomes… - Mini-Reviews in Organic …, 2008 - ingentaconnect.com
1,3-Thiazolidin-4-ones are an important group of heterocyclic compounds that are used in the field of medicinal chemistry. The utility of 1,3-thiazolidin-4-ones as synthons for various …
Number of citations: 101 www.ingentaconnect.com

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